molecular formula C24H33N5O2 B11239397 (4-(Tert-butyl)phenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

(4-(Tert-butyl)phenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11239397
M. Wt: 423.6 g/mol
InChI Key: GUQNCDGKAXZZNL-UHFFFAOYSA-N
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Description

4-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-tert-butylbenzoyl chloride with piperazine to form 4-(4-tert-butylbenzoyl)piperazine. This intermediate is then reacted with 6-methylpyrimidine-4-amine under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzoyl chloride: Used as a precursor in the synthesis of the target compound.

    4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: Shares structural similarities with the piperazine ring.

    4-tert-Butylbenzyl chloride: Another compound with a tert-butylbenzoyl group.

Uniqueness

4-{2-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its combination of three different rings (morpholine, piperazine, and pyrimidine) and the presence of a tert-butylbenzoyl group.

Properties

Molecular Formula

C24H33N5O2

Molecular Weight

423.6 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H33N5O2/c1-18-17-21(27-13-15-31-16-14-27)26-23(25-18)29-11-9-28(10-12-29)22(30)19-5-7-20(8-6-19)24(2,3)4/h5-8,17H,9-16H2,1-4H3

InChI Key

GUQNCDGKAXZZNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)N4CCOCC4

Origin of Product

United States

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